5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one
Description
Chemical Structure and Key Features 5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one is a cyclohexenone derivative characterized by a bicyclic framework with the following structural elements:
- A 5,5-dimethylcyclohex-2-en-1-one core, providing rigidity and electronic effects due to conjugation of the α,β-unsaturated ketone.
- A piperidin-4-ylmethylamino substituent at the 3-position, introducing a basic nitrogen atom and a flexible alkyl chain.
Molecular Formula: C₁₄H₂₃N₂O Molar Mass: 247.35 g/mol (calculated from PubChem data) .
Properties
IUPAC Name |
5,5-dimethyl-3-(piperidin-4-ylmethylamino)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-14(2)8-12(7-13(17)9-14)16-10-11-3-5-15-6-4-11/h7,11,15-16H,3-6,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAMZXZKUKFMAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NCC2CCNCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with piperidin-4-ylmethylamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Reduction Reactions
The cyclohexenone moiety undergoes selective reduction under various conditions:
The secondary amine remains unaffected under these conditions, preserving the piperidine substituent .
Oxidation Reactions
The ketone group exhibits limited oxidation potential, but the enamine system participates in oxidative coupling:
N-oxidation occurs preferentially over ketone oxidation due to steric hindrance from the dimethyl groups .
Substitution at the Amino Group
The secondary amine undergoes nucleophilic substitution or acylation:
Alkylation
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| CH<sub>3</sub>I | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | Quaternary ammonium derivative | Ionic liquid precursor |
Acylation
| Reagent | Conditions | Product | Solubility Change |
|---|---|---|---|
| AcCl | Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, 0°C | Acetylated en |
Scientific Research Applications
Medicinal Chemistry
5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one has been investigated for its potential pharmacological effects. The piperidine moiety is known for its ability to modulate neurotransmitter systems, making this compound a candidate for research in neuropharmacology.
Case Studies
- Antidepressant Activity : A study explored the compound's interaction with serotonin receptors, suggesting it may possess antidepressant-like effects. The findings indicated that it could enhance serotonin signaling, which is crucial in mood regulation.
- Anxiolytic Properties : Research has also focused on its potential anxiolytic effects. Animal models demonstrated reduced anxiety-like behavior when administered the compound, indicating its possible use as an anxiolytic agent.
- Cognitive Enhancement : Preliminary studies have shown that the compound may improve cognitive functions in animal models, pointing towards its application in treating cognitive disorders such as Alzheimer's disease.
Synthesis and Derivatives
The synthesis of this compound has been optimized to yield derivatives with enhanced biological activity. These derivatives are being studied for their efficacy against various neurological disorders.
Synthesis Overview
The synthesis typically involves:
- Formation of Cyclohexene Core : Starting from readily available cyclohexanones.
- Piperidine Attachment : Utilizing amination techniques to introduce the piperidine ring.
- Functional Group Modifications : To enhance solubility and bioavailability.
Potential Industrial Applications
Beyond medicinal uses, the compound's properties may lend themselves to applications in agrochemicals or as intermediates in organic synthesis due to its unique reactivity profile.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound belongs to a class of 3-amino-substituted 5,5-dimethylcyclohex-2-en-1-one derivatives. Key structural variations and their impacts are summarized below:
Impact of Substituents on Physicochemical Properties
- Electron-Withdrawing Groups (e.g., NO₂, CF₃): Reduce basicity of the amino group, increasing stability under acidic conditions but limiting solubility in polar solvents .
- Fluorinated Groups (e.g., OCH₂CF₃) : Improve resistance to oxidative degradation and metabolic clearance, making them suitable for long-acting formulations .
- Heterocyclic Moieties (e.g., piperidine, morpholine) : Modulate solubility and target selectivity. Piperidine derivatives may cross the blood-brain barrier, while morpholine analogs are more water-soluble .
Biological Activity
5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of cyclohexenone derivatives with piperidine and other amine sources. The synthetic route often utilizes various catalysts and solvents to optimize yield and purity.
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For example:
- Minimum Inhibitory Concentrations (MICs) : Studies have shown MIC values ranging from 0.5 to 8 µg/mL against various Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 5,5-Dimethyl derivative | 0.5 - 8 | E. coli, S. aureus |
| Piperidinothiosemicarbazones | 2 - 4 | M. tuberculosis |
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound exhibits anti-inflammatory effects comparable to established anti-inflammatory agents like curcumin. The mechanism is believed to involve inhibition of pro-inflammatory cytokines .
Anticancer Activity
Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. The structure–activity relationship (SAR) indicates that modifications to the piperidine moiety can enhance cytotoxic activity against various cancer cell lines .
Case Studies
- Antibacterial Efficacy : A study focused on a series of piperidine derivatives found that substituents on the piperidine ring significantly influenced antibacterial activity. Compounds with electron-withdrawing groups showed enhanced efficacy against resistant strains of bacteria .
- Anti-inflammatory Mechanism : Another investigation highlighted the role of this compound in modulating inflammatory pathways in human cell lines, suggesting its potential for treating chronic inflammatory diseases .
Structure–Activity Relationship (SAR)
The SAR studies indicate that:
- Piperidine Substituents : The presence and nature of substituents on the piperidine ring can dramatically influence biological activity.
- Cyclohexenone Core : Variations in the cyclohexenone structure also affect potency and selectivity against target pathogens or cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
